molecular formula C8H15BrO2Zn B6329948 1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether CAS No. 93958-19-1

1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether

Cat. No. B6329948
CAS RN: 93958-19-1
M. Wt: 288.5 g/mol
InChI Key: KWLXQPLXSXCXIT-UHFFFAOYSA-M
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Description

1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether (1-TBMOPZnBr-0.5M-DE) is a reagent used in organic synthesis. It is a zinc bromide complex with a tert-butoxy-2-methyl-1-oxopropan-2-yl (TBMOP) ligand, and is soluble in diethyl ether. It is used as a catalyst in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Scientific Research Applications

1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used to study the mechanism of action of various enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. Additionally, 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has been used in the synthesis of peptides and other biological molecules.

Mechanism of Action

1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is a catalyst that accelerates the rate of chemical reactions. It works by forming a complex with the reactants, which increases the rate at which the reactants can interact with each other. This increases the rate of reaction, allowing the reactants to form the desired product more quickly.
Biochemical and Physiological Effects
1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of biologically active compounds, such as peptides and pharmaceuticals, which can have significant effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE in lab experiments is its high reactivity, which allows for faster reactions and higher yields. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is only soluble in diethyl ether, so care must be taken to ensure that the reaction is carried out in the correct solvent.

Future Directions

1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE has potential applications in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. Future research could focus on optimizing the synthesis of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE to reduce costs and increase yields. Additionally, further research could explore the potential applications of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE in the synthesis of biologically active compounds, such as peptides and pharmaceuticals. Finally, research could be conducted to explore the potential of 1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE as a catalyst for other organic reactions, such as the synthesis of polymers.

Synthesis Methods

1-1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl etherZnBr-0.5M-DE is synthesized by the reaction of a zinc bromide solution with a tert-butoxy-2-methyl-1-oxopropan-2-yl (1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.5 M in Diethyl ether) ligand in diethyl ether. The reaction is carried out at room temperature in the presence of a base such as sodium hydroxide. The resulting product is a white, crystalline solid.

properties

IUPAC Name

bromozinc(1+);tert-butyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2.BrH.Zn/c1-6(2)7(9)10-8(3,4)5;;/h1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLXQPLXSXCXIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C(=O)OC(C)(C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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